N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide
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Description
N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide, commonly known as BMS-986168, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986168 is a potent and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a crucial role in the regulation of immune responses.
Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives, structurally similar to N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide, have been synthesized and evaluated for antitumor activities. Notably, compounds with benzothiazole structures have demonstrated considerable anticancer activity against various cancer cell lines, highlighting their potential as pharmacophoric groups in cancer treatment strategies (Yurttaş et al., 2015).
Enzyme Inhibitory Potential
Sulfonamide derivatives, including those with benzothiazole moieties, have been synthesized and investigated for their inhibitory effects on specific enzymes. For instance, compounds with benzodioxane and acetamide structures have shown considerable enzyme inhibitory activity, particularly against α-glucosidase and acetylcholinesterase. This suggests their potential therapeutic applications in managing conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).
Pharmacological Screening
Benzothiazole derivatives have been synthesized and subjected to various pharmacological screenings, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These screenings reveal the broad-spectrum potential of benzothiazole-based compounds in developing new therapeutic agents for diverse medical conditions (Patel et al., 2009).
Molecular Docking and Biological Activity Evaluation
Benzothiazole derivatives have also been subjected to molecular docking studies to evaluate their interactions with specific biological targets like enzymes. For instance, the docking of benzothiazole derivatives with the cyclooxygenase-2 (COX-2) enzyme has been performed, and the biological activity of these compounds has been screened, showing promising results in terms of analgesic and anti-inflammatory activities. This indicates the potential of these compounds in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) (Kumar et al., 2020).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c23-18(21-19-20-16-3-1-2-4-17(16)28-19)13-27-14-5-7-15(8-6-14)29(24,25)22-9-11-26-12-10-22/h1-8H,9-13H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJXLKAMRDVHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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